4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description
“4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. It is related to a second-generation BTK inhibitor Acalabrutinib intermediate .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This reagent is known for its role in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is represented by the molecular formula C18H21BN2O3 .
Chemical Reactions Analysis
In chemical reactions, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are often solid at room temperature . The compound “4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” has a molecular weight of 324.18 .
Scientific Research Applications
Chemical Synthesis and Molecular Structure Analysis
Research indicates that compounds related to 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are synthesized for various applications, particularly in chemical synthesis and molecular structure analysis. For example, Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also performed a conformational analysis using Density Functional Theory (DFT), demonstrating the application of these compounds in advanced molecular structure determination (Huang et al., 2021).
Crystallography and Vibrational Properties Studies
In another study, Wu et al. (2021) focused on the synthesis, crystal structure, and vibrational properties of related compounds. They characterized these compounds using spectroscopy and X-ray diffraction, and performed DFT calculations. This study highlights the importance of these compounds in understanding the vibrational properties and crystallographic aspects of molecular structures (Wu et al., 2021).
Application in Boron Chemistry
The work of Takagi and Yamakawa (2013) demonstrates the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation. This research is crucial for understanding the role of these compounds in boron chemistry, particularly in the context of borylation reactions, which are significant in organic synthesis and materials science (Takagi & Yamakawa, 2013).
Boron-Containing Compound Synthesis
Moreover, research by Das et al. (2011) involved the synthesis of boron-containing derivatives, demonstrating these compounds' significance in creating boron-based pharmaceuticals and materials. This synthesis process is vital for expanding the range of boron-containing molecules available for various scientific and industrial applications (Das, Tang, & Sanyal, 2011).
properties
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCAMMTKWUFJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682224 |
Source
|
Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
1242422-55-4 |
Source
|
Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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